N-(6-methoxypyridin-3-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
N-(6-methoxypyridin-3-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of N-(6-methoxypyridin-3-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as p-toluene sulfonic acid . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-(6-methoxypyridin-3-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can enhance or alter the compound’s biological activity.
Scientific Research Applications
In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit key enzymes and pathways involved in tumor growth . Additionally, its antibacterial and anti-inflammatory properties make it a candidate for the development of new antibiotics and anti-inflammatory drugs . In industry, it can be used in the development of functional materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and phosphodiesterase, which are crucial for DNA replication and cell signaling . By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of its anticancer and antibacterial activities .
Comparison with Similar Compounds
Similar compounds to N-(6-methoxypyridin-3-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide include other thiazolo[3,2-a]pyrimidine derivatives, such as 2-substituted thiazolo[3,2-a]pyrimidines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties .
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-7-22-14-16-6-10(13(20)18(8)14)12(19)17-9-3-4-11(21-2)15-5-9/h3-7H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRBBPORNFREBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CN=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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